8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol
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Overview
Description
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol is a chemical compound known for its unique structure and properties It is a member of the tetraoxapentadecane family, characterized by the presence of multiple ether linkages and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol typically involves multi-step organic reactions. One common method includes the alkylation of a tetraoxapentadecane precursor with butyl and ethyl groups under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and selectivity. Purification steps, such as distillation or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to yield simpler alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of primary or secondary alcohols.
Substitution: Generation of substituted ethers or amines.
Scientific Research Applications
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and engage in various chemical interactions. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
3,6,10,13-Tetraoxapentadecane-1,15-diol: Shares a similar backbone but lacks the butyl and ethyl substituents.
8,8-Bis[[2-(2-hydroxyethoxy)ethoxy]methyl]-3,6,10,13-tetraoxapentadecane-1,15-diol: Contains additional hydroxyethoxy groups, making it more hydrophilic.
Uniqueness
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol is unique due to its specific alkyl substituents, which impart distinct physical and chemical properties
Properties
CAS No. |
842143-02-6 |
---|---|
Molecular Formula |
C17H36O6 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[2-[2-ethyl-2-[2-(2-hydroxyethoxy)ethoxymethyl]hexoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H36O6/c1-3-5-6-17(4-2,15-22-13-11-20-9-7-18)16-23-14-12-21-10-8-19/h18-19H,3-16H2,1-2H3 |
InChI Key |
VSGALEGIZFMGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(COCCOCCO)COCCOCCO |
Origin of Product |
United States |
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